molecular formula C18H21FN4O2S B2743969 N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide CAS No. 1234958-07-6

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide

Cat. No. B2743969
M. Wt: 376.45
InChI Key: IJKGBQOIDVALBL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide, also known as Compound 1, is a novel small molecule inhibitor that has been recently developed for research purposes. This compound has gained significant interest in the scientific community due to its potential applications in various fields such as oncology, immunology, and neuroscience.

Scientific Research Applications

Metabolism and Pharmacokinetics

The study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the pharmacokinetics of chemically related compounds. The research highlighted the principal routes of metabolism via oxidation and the significance of understanding these pathways for therapeutic application and development (Renzulli et al., 2011).

Anti-Angiogenic and Antimicrobial Activities

The synthesis and evaluation of urea and thiourea derivatives of piperazine doped with febuxostat, as reported by Krishna Reddy et al. (2013), highlighted potential antiviral and antimicrobial applications. These compounds exhibited promising activities, suggesting that similar structures could be explored for their therapeutic efficacy in treating infections and viral diseases (Krishna Reddy et al., 2013).

Role in Neuropharmacology

Piccoli et al. (2012) investigated the effects of SB-649868 in a binge eating model in rats, implicating orexin receptors in compulsive eating behaviors. This study exemplifies how compounds targeting specific neural pathways could be utilized for neuropharmacological applications, particularly in disorders related to compulsive behaviors (Piccoli et al., 2012).

Cancer Research

The development of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives by Kambappa et al. (2017) for their anti-angiogenic and DNA cleavage studies points toward the potential use of structurally related compounds in cancer research. Their ability to block blood vessel formation and interact with DNA suggests a promising avenue for anticancer therapy (Kambappa et al., 2017).

properties

IUPAC Name

N-(4-fluorophenyl)-4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c19-14-3-5-15(6-4-14)21-18(25)23-9-7-13(8-10-23)12-20-17(24)22-16-2-1-11-26-16/h1-6,11,13H,7-10,12H2,(H,21,25)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKGBQOIDVALBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxamide

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